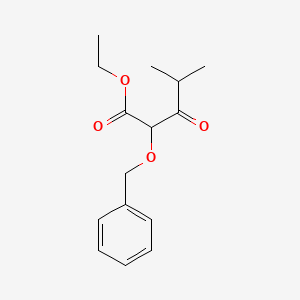
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate: is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, a benzyloxy group, and a ketone functional group. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Benzylation of 2-hydroxyethyl acetate: The synthesis begins with the benzylation of 2-hydroxyethyl acetate using benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms 2-(benzyloxy)ethyl acetate.
Claisen Condensation: The next step involves the Claisen condensation of 2-(benzyloxy)ethyl acetate with ethyl acetoacetate in the presence of a strong base like sodium ethoxide. This reaction yields Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes using the same synthetic routes mentioned above. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form a benzaldehyde derivative.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, such as hydrolysis to form the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.
Major Products:
Oxidation: Benzaldehyde derivative.
Reduction: Ethyl 2-(benzyloxy)-4-methyl-3-hydroxypentanoate.
Substitution: 2-(benzyloxy)-4-methyl-3-oxopentanoic acid and ethanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of ester and ketone reactivity.
Biology:
- Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine:
- Explored for its potential use in the development of pharmaceuticals, particularly those targeting metabolic pathways involving esters and ketones.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate involves its reactivity as an ester and ketone. The benzyloxy group can participate in nucleophilic aromatic substitution reactions, while the ketone group can undergo nucleophilic addition reactions. The ester group can be hydrolyzed to form carboxylic acids and alcohols. These reactions are facilitated by the presence of suitable reagents and catalysts, which target specific molecular pathways.
Comparison with Similar Compounds
Ethyl 2-(benzyloxy)-3-oxobutanoate: Similar structure but lacks the methyl group at the 4-position.
Ethyl 2-(benzyloxy)-4-methyl-3-oxobutanoate: Similar structure but with a shorter carbon chain.
Ethyl 2-(benzyloxy)-4-methyl-3-hydroxybutanoate: Similar structure but with a hydroxyl group instead of a ketone.
Uniqueness: Ethyl 2-(benzyloxy)-4-methyl-3-oxopentanoate is unique due to the presence of both a benzyloxy group and a ketone group, which confer distinct reactivity patterns. The combination of these functional groups makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.
Properties
CAS No. |
112370-83-9 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
ethyl 4-methyl-3-oxo-2-phenylmethoxypentanoate |
InChI |
InChI=1S/C15H20O4/c1-4-18-15(17)14(13(16)11(2)3)19-10-12-8-6-5-7-9-12/h5-9,11,14H,4,10H2,1-3H3 |
InChI Key |
SYPOOTJUWBPIEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)C(C)C)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















